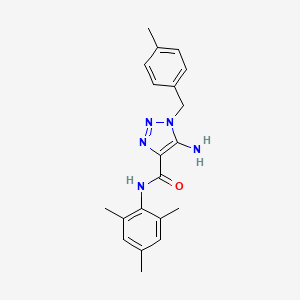

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899972-83-9

Cat. No.: VC6091893

Molecular Formula: C20H23N5O

Molecular Weight: 349.438

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899972-83-9 |

|---|---|

| Molecular Formula | C20H23N5O |

| Molecular Weight | 349.438 |

| IUPAC Name | 5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) |

| Standard InChI Key | BZHFNIKEBQLDGC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, delineates its structure:

-

A 1H-1,2,3-triazole core substituted at position 1 with a 4-methylbenzyl group.

-

A carboxamide group at position 4, with an amino substituent at position 5.

-

The N-linked mesityl group (2,4,6-trimethylphenyl) attached to the carboxamide nitrogen.

Molecular Formula:

Molecular Weight: 370.45 g/mol .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogs provide insights:

| Property | Value/Description | Source Analog Reference |

|---|---|---|

| Density | ~1.3–1.5 g/cm³ | |

| Boiling Point | Estimated 450–500°C | |

| Solubility | Low aqueous solubility; DMSO-soluble | |

| LogP (Partition Coeff.) | ~3.5 (predicted) |

The mesityl and 4-methylbenzyl groups enhance hydrophobicity, reducing aqueous solubility but improving membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via modular [3+2] cycloaddition, a method optimized for triazole-carboxamides . A representative protocol involves:

-

Cycloaddition: Reacting a nitrile precursor (e.g., 4-methylbenzyl cyanide) with an azide (e.g., mesityl azide) under basic conditions (Cs₂CO₃ or NaOEt) .

-

Functionalization: Subsequent aminolysis or nucleophilic substitution to introduce the carboxamide and amino groups .

Example Synthesis:

-

Step 1: 4-Methylbenzyl azide + mesityl cyanide → 1-(4-methylbenzyl)-5-mesityl-1H-1,2,3-triazole-4-carbonitrile.

-

Step 2: Hydrolysis of the nitrile to carboxamide, followed by amination at position 5 .

Reaction Optimization

Key parameters influencing yield and purity:

-

Catalyst: Cesium carbonate yields higher regioselectivity than sodium ethoxide .

-

Solvent: Polar aprotic solvents (e.g., DMSO) favor cycloaddition kinetics .

-

Temperature: Reactions typically proceed at 80–100°C for 12–24 hours .

Biological Activity and Mechanism

SOS Response Inhibition

Triazole-carboxamides disrupt the bacterial SOS response by inhibiting RecA-mediated LexA autoproteolysis, a critical step in DNA repair and mutagenesis . In Escherichia coli and Pseudomonas aeruginosa, lead analogs reduce mutagenesis rates by 60–80% at 10 µM . The mesityl substitution may enhance binding to LexA’s hydrophobic pockets, though structural studies are pending .

Antimicrobial Synergy

When co-administered with fluoroquinolones (e.g., ciprofloxacin), triazole-carboxamides lower antibiotic MICs by 4–8-fold in methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant P. aeruginosa . This synergy arises from suppressed SOS-driven antibiotic tolerance .

Comparative Analysis with Related Compounds

The mesityl derivative’s bulkier N-substituent likely improves target affinity compared to smaller alkyl or aryl groups .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume